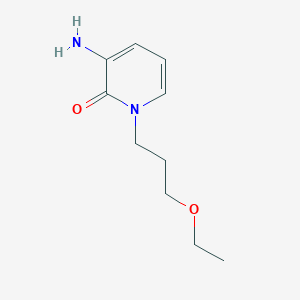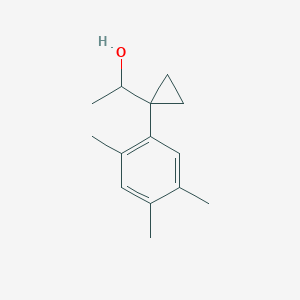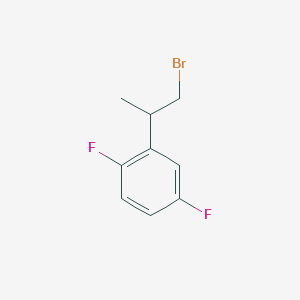![molecular formula C12H21NO4 B13607553 tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H21NO4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a formyloxan ring, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a formyloxan derivative. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a catalyst, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparación Con Compuestos Similares
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl N-(4-formylphenyl)methyl carbamate
- tert-Butyl N-(4-oxooxan-2-yl)methyl carbamate
Comparison: tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate is unique due to its specific structural features, such as the formyloxan ring. This distinguishes it from other similar compounds, which may have different functional groups or ring structures. These differences can influence the compound’s reactivity, stability, and applications .
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-10-6-9(8-14)4-5-16-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
Clave InChI |
GWXHUSXOCSJDPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC(CCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)










